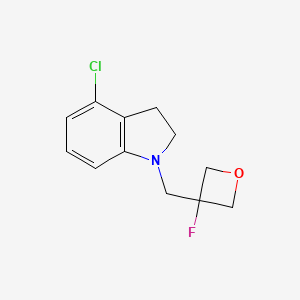
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline is a synthetic organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorooxetane Moiety: The fluorooxetane moiety can be attached through a nucleophilic substitution reaction, where a suitable fluorooxetane precursor reacts with the indoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Indole derivatives.
Reduction: Dihydroindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline has several scientific research applications:
作用机制
The mechanism of action of 4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-Chloroindoline: Lacks the fluorooxetane moiety, making it less versatile in terms of chemical reactivity.
3-Fluorooxetane: Lacks the indoline core, limiting its biological activity compared to 4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline.
Uniqueness
This compound is unique due to the presence of both the chloro and fluorooxetane groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H13ClFNO |
|---|---|
分子量 |
241.69 g/mol |
IUPAC 名称 |
4-chloro-1-[(3-fluorooxetan-3-yl)methyl]-2,3-dihydroindole |
InChI |
InChI=1S/C12H13ClFNO/c13-10-2-1-3-11-9(10)4-5-15(11)6-12(14)7-16-8-12/h1-3H,4-8H2 |
InChI 键 |
IJASDKGFVHQFTF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=C1C(=CC=C2)Cl)CC3(COC3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



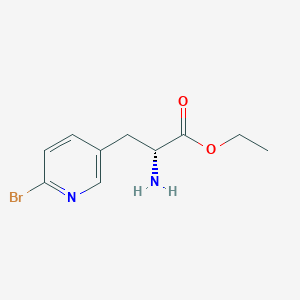
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)

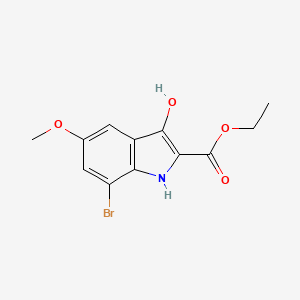
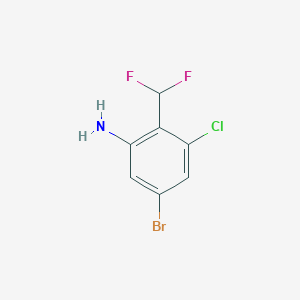

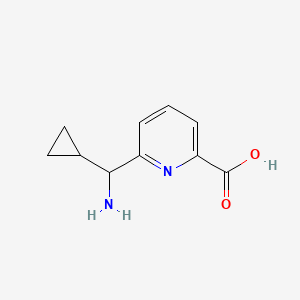
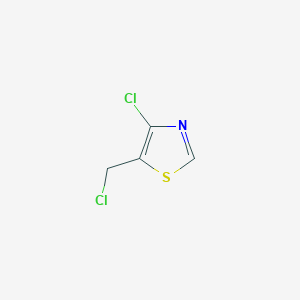
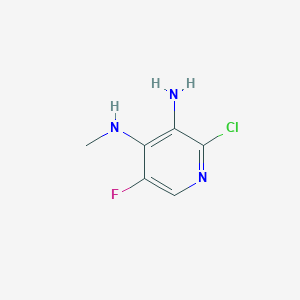
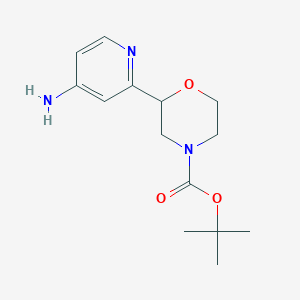
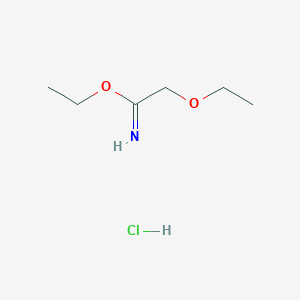
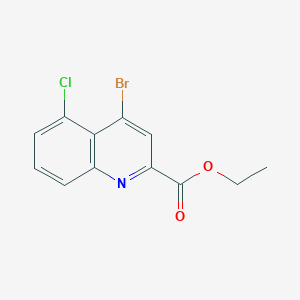
![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
